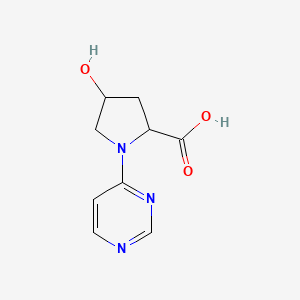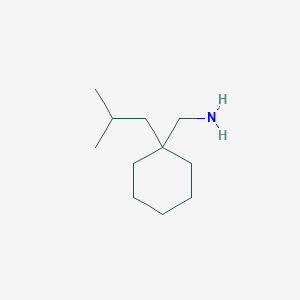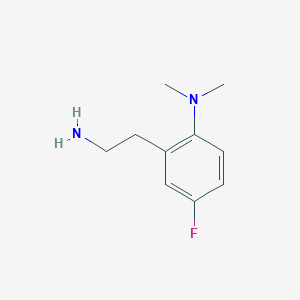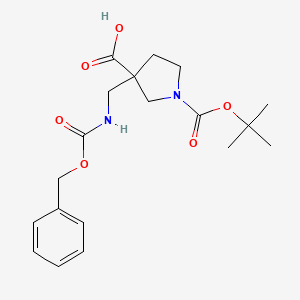
3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[(benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both benzyloxycarbonyl and tert-butoxycarbonyl protective groups, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving the use of strong bases or acids as catalysts.
Coupling Reactions: The protected amino groups are then coupled with other intermediates to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
3-({[(benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the protective groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Strong acids or bases for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-({[(benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-({[(benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The protective groups (Cbz and Boc) play a crucial role in modulating the reactivity and stability of the compound, allowing it to participate in selective reactions. The pyrrolidine ring structure contributes to its binding affinity with various biological targets, influencing its pharmacological properties.
類似化合物との比較
Similar Compounds
3-({[(benzyloxy)carbonyl]amino}propanoic acid): Similar in structure but lacks the pyrrolidine ring.
3-({[(benzyloxy)carbonyl]amino}oxetane-3-carboxylic acid): Contains an oxetane ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of 3-({[(benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid lies in its dual protective groups and the presence of the pyrrolidine ring. These features enhance its stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
分子式 |
C19H26N2O6 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-10-9-19(13-21,15(22)23)12-20-16(24)26-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23) |
InChIキー |
OBVDKHYFEBNAJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


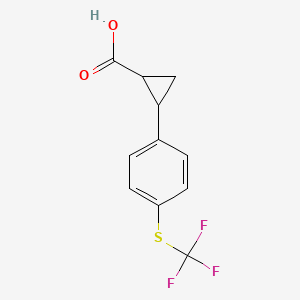
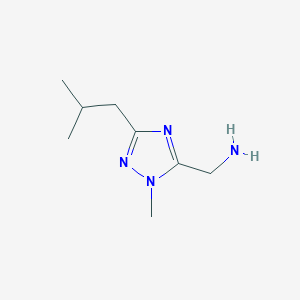
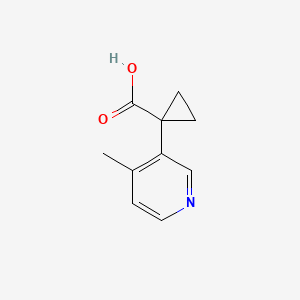

![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)
